GLP-1 (28-36)amide
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Overview
Description
GLP-1 (28-36)amide is a nonapeptide derived from the glucagon-like peptide-1 (GLP-1). It has gained attention due to its potential biological activities, particularly in the context of diabetes and metabolic disorders. Unlike the full-length GLP-1, which is known for its insulinotropic effects, this compound has been found to have unique properties that may contribute to its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
GLP-1 (28-36)amide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. Purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
GLP-1 (28-36)amide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: Amino acid residues in the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced peptides, and substituted analogs. These products are often analyzed using mass spectrometry and HPLC to confirm their structure and purity .
Scientific Research Applications
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA).
Medicine: Explored for its therapeutic potential in treating diabetes, obesity, and related metabolic disorders.
Mechanism of Action
GLP-1 (28-36)amide exerts its effects through several mechanisms:
Molecular Targets: It targets mitochondria in stressed cells, helping to maintain mitochondrial membrane potential and cellular adenosine triphosphate (ATP) levels.
Pathways Involved: The peptide activates cAMP and PKA signaling pathways, leading to the activation of β-catenin and cAMP response-element binding protein (CREB).
Comparison with Similar Compounds
Similar Compounds
GLP-1 (7-36)amide: The full-length peptide known for its insulinotropic effects.
GLP-1 (9-36)amide: Another metabolite of GLP-1 with distinct biological activities.
GLP-1 (32-36)amide: A shorter peptide derived from GLP-1 with potential metabolic effects.
Uniqueness
GLP-1 (28-36)amide is unique due to its ability to target mitochondria and modulate cellular energy metabolism independently of the GLP-1 receptor. This property distinguishes it from other GLP-1 metabolites and makes it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C54H85N15O9 |
---|---|
Molecular Weight |
1088.3 g/mol |
IUPAC Name |
6-amino-N-[2-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[2-[[2-[[2-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylpentanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide |
InChI |
InChI=1S/C54H85N15O9/c1-8-32(6)45(69-48(73)37(56)26-34-17-10-9-11-18-34)53(78)63-33(7)47(72)66-42(27-35-28-61-38-20-13-12-19-36(35)38)50(75)67-41(25-30(2)3)51(76)68-44(31(4)5)52(77)65-40(21-14-15-23-55)49(74)62-29-43(70)64-39(46(57)71)22-16-24-60-54(58)59/h9-13,17-20,28,30-33,37,39-42,44-45,61H,8,14-16,21-27,29,55-56H2,1-7H3,(H2,57,71)(H,62,74)(H,63,78)(H,64,70)(H,65,77)(H,66,72)(H,67,75)(H,68,76)(H,69,73)(H4,58,59,60) |
InChI Key |
AYAZRBWYYBZITR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
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